molecular formula C16H11N5O2S B2380927 6-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide CAS No. 1795210-50-2

6-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide

Cat. No.: B2380927
CAS No.: 1795210-50-2
M. Wt: 337.36
InChI Key: XBVGBJPDRZQNJR-UHFFFAOYSA-N
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Description

6-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide is a complex heterocyclic compound that features a pyrimidine core substituted with hydroxy and carboxamide groups, and an imidazo[2,1-b]thiazole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common route includes the formation of the imidazo[2,1-b]thiazole ring through cyclization reactions involving thiazole and imidazole derivatives . The pyrimidine core is then constructed via condensation reactions with appropriate aldehydes or ketones .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. For example, a three-reactor multistage system can be employed, where intermediate compounds are synthesized and processed without isolation . This method ensures high purity and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

6-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide is unique due to its combined structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical modifications further enhances its versatility in research and development .

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S/c22-14-7-12(17-9-18-14)15(23)19-11-4-2-1-3-10(11)13-8-21-5-6-24-16(21)20-13/h1-9H,(H,19,23)(H,17,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVGBJPDRZQNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CC(=O)NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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